

Structural Validation & ^{13}C NMR Profiling of 2,3-Diethoxy-2-propenal

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Compound of Interest

Compound Name:	2-Propenal, 2,3-diethoxy-
CAS No.:	14316-70-2
Cat. No.:	B3240278

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A Comparative Guide for Heterocyclic Synthesis Executive Summary: The Diagnostic Challenge

2,3-Diethoxy-2-propenal (

) is a highly functionalized enol ether aldehyde. In drug discovery, it serves as a "masked" malondialdehyde equivalent, essential for constructing pyrimidine scaffolds found in oncology and antiviral drugs.

The Analytical Problem: Syntheses involving triethyl orthoformate and glyoxal often yield mixtures containing the mono-substituted analog, 3-ethoxyacrolein. Distinguishing the target from this impurity is critical because the impurity leads to regiochemical defects in subsequent cyclization steps.

The Solution: ^{13}C NMR provides the definitive "fingerprint" to distinguish the fully substituted enol ether from the mono-substituted analog based on the drastic chemical shift change at the α -carbon (C2).

Structural Assignments & Comparative Data

The following table contrasts the theoretical and observed shifts of the target molecule against its critical impurity. The diagnostic power lies in the C2 (Alpha) resonance.

Table 1: Comparative ¹³C NMR Shifts (ppm in)

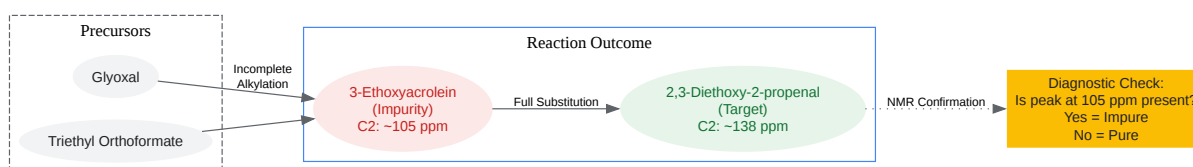
Carbon Position	Assignment	Target: 2,3-Diethoxy-2-propenal	Impurity: 3-Ethoxyacrolein	(Diagnostic Shift)
C1 (Carbonyl)		183.0 – 186.0	190.4	-5 ppm (Upfield shift due to increased electron density)
C3 (Beta)		160.0 – 164.0	162.8	Minimal change (Similar electronic environment)
C2 (Alpha)		135.0 – 142.0	104.5	+30-35 ppm (Deshielding by O-substitution)
Ethoxy		64.5, 66.2	67.0	Distinct splitting for non-equivalent ethoxy groups
Ethoxy		14.5, 15.2	14.3	Distinct splitting for non-equivalent ethoxy groups

“

Technical Insight: The massive shift at C2 (from ~105 ppm to ~138 ppm) is the primary validation marker. In 3-ethoxyacrolein, C2 is shielded by resonance from the C3-oxygen. In the target molecule, the direct attachment of a second oxygen at C2 inductively deshields this carbon, overriding the resonance effect.

Visualization of Structural Logic

The following diagram illustrates the chemical shift logic and the synthesis pathway risks that necessitate this analysis.



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Caption: Synthesis pathway highlighting the critical impurity (3-ethoxyacrolein) and the NMR decision point.

Experimental Protocol: Acquisition & Processing

To ensure reproducibility and detection of minor impurities (<1%), follow this standardized protocol.

A. Sample Preparation[3][4]

- Solvent: Chloroform-d (

) is recommended over DMSO-

to prevent potential solvent-solute interactions or hydrolysis of the sensitive enol ether.

- Concentration: Dissolve 30-50 mg of the oil in 0.6 mL of solvent.
- Stability: The compound is an aldehyde and an enol ether; it is sensitive to acid. Add a trace of solid

to the NMR tube if the

is acidic (common in aged solvent) to prevent hydrolysis to malonaldehyde derivatives.

B. Instrument Parameters (Standard 400 MHz)

- Pulse Sequence:zgpg30 (Proton-decoupled ^{13}C).
- Relaxation Delay (D1): 2.0 seconds. (Aldehyde carbons have long T1; ensure sufficient delay for quantitative integration if needed).
- Scans (NS): Minimum 256 scans (due to lower sensitivity of quaternary C2).
- Spectral Width: 240 ppm (to capture the carbonyl at ~ 185 ppm).

C. Troubleshooting Guide

Observation	Root Cause	Corrective Action
New peak at ~ 190 ppm	Presence of 3-ethoxyacrolein	Recrystallize or distill; check reaction stoichiometry.
Broad peaks at 60-70 ppm	Hydrolysis to ethanol	Check solvent acidity; dry solvent over molecular sieves.
Missing C2 peak (~ 138)	Low S/N ratio or long T1	Increase relaxation delay (D1 = 5s) or increase scan count.

References

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- PubChem. (2023). Compound Summary: 3-Ethoxyacrolein. National Library of Medicine. [Link](#) (Source for analog spectral data).

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Sources

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